molecular formula C12H14N4O3S2 B2750615 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034444-18-1

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2750615
CAS No.: 2034444-18-1
M. Wt: 326.39
InChI Key: UYLHLKHWNZZEPP-UHFFFAOYSA-N
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Description

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C12H14N4O3S2 and its molecular weight is 326.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potentials

The chemical compound has not been directly mentioned in available literature. However, related research focuses on the synthesis and potential pharmacological applications of structurally similar compounds. For example, the synthesis of substituted azetidinones derived from apremilast and their structural characterization through various spectroscopic techniques suggests a broader interest in azetidinones and their derivatives for their biological and pharmacological activities (Jagannadham et al., 2019). These compounds are part of a class of heterocyclic motifs important in medicinal chemistry, indicating potential applications in drug design and development.

Reaction Mechanisms and Chemical Transformations

Studies on β-lactam antibiotics and related compounds, such as the facile formation of oxazolinoazetidinones from benzothiazolyldithioazetidinones (Maki et al., 1981), highlight the chemical reactivity and transformation potential of azetidinone derivatives. These findings are crucial for understanding the chemical behavior of these compounds under various conditions, which could be relevant for synthesizing new drugs or materials.

Antimicrobial and Anti-inflammatory Properties

The synthesis and evaluation of oxazolidinones with benzo thiazinen moieties for antimicrobial and anti-inflammatory activities (Fernandes et al., 2013) demonstrate the interest in exploring azetidinone derivatives for potential therapeutic uses. Such studies contribute to a growing body of knowledge regarding the medicinal applications of these compounds.

Molecular Recognition and Crystal Packing

Research into the crystal packing of 4-sulfonyl β-lactams (Basak et al., 2004) offers insights into the molecular recognition properties of β-lactam derivatives, which could influence their binding affinities and interactions with biological targets. This is particularly relevant for drug design, where the precise arrangement of molecules can significantly impact their efficacy.

Novel Synthesis Methods and Biological Evaluation

The design and synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication (Che et al., 2015) showcase the application of sulfonyl derivatives in addressing critical health issues such as HIV/AIDS. This underlines the importance of continuous research into new chemical entities for therapeutic interventions.

Properties

IUPAC Name

1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c1-15-8-13-14-12(15)21(18,19)10-5-16(6-10)11(17)4-9-2-3-20-7-9/h2-3,7-8,10H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLHLKHWNZZEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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